Methyl Green zinc chloride
Description
IUPAC Nomenclature of Zinc Chloride Coordination Complex
The International Union of Pure and Applied Chemistry nomenclature for this coordination complex follows established conventions for zinc-containing organometallic compounds. According to chemical database sources, the compound can be systematically named as zinc,[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium. This nomenclature reflects the coordination of zinc with the organic cationic dye structure derived from Basic Violet 3.
The molecular architecture incorporates a central zinc coordination center complexed with chloride ions and the methylated violet dye cation. Chemical supplier documentation indicates alternative systematic names including dichlorozinc; [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride, demonstrating the structural complexity of this coordination compound.
CAS Registry Number Cross-Referencing (36148-59-1)
The Chemical Abstracts Service registry number 36148-59-1 serves as the primary identifier for this zinc chloride coordination complex. Cross-referencing through multiple chemical databases reveals that this CAS number corresponds to the methochloride compound of C.I. Basic Violet 3 with zinc chloride. The molecular formula associated with this registry number is reported as C₂₆H₃₃N₃Zn⁺⁺⁺⁺ with a molecular weight of 452.94000 daltons.
Table 1: Registry Number Cross-Reference Data
| Registry System | Identification Number | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|
| CAS Registry | 36148-59-1 | 452.94 | C₂₆H₃₃N₃Zn⁺⁺⁺⁺ |
| EINECS | 252-890-7 | 452.94 | C₂₆H₃₃N₃Zn⁺⁺⁺⁺ |
| MDL Number | MFCD01310232 | Not specified | C₈₆H₁₀₈Cl₁₁Fe₂N₉O₃Zn |
Synonymous Designations in Industrial Colorant Systems
The compound exhibits numerous synonymous designations within industrial colorant nomenclature systems. Primary alternative names include Methyl Green-Pyronin, which reflects its application in histological staining protocols. This designation emphasizes the dual-component nature of the staining system where methyl green provides specificity for deoxyribonucleic acid phosphate groups while pyronin demonstrates affinity for ribonucleic acid structures.
Industrial colorant databases identify additional synonymous terms including "4-((4-(Dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N,N,N-trimethylanilinium tetrachlorozincate" and "C.I. Basic Violet 3,methochloride,compd with zinc chloride". These designations reflect different aspects of the compound's chemical structure and industrial applications.
The relationship to methyl green zinc chloride salt (CAS 7114-03-6) represents another important synonymous designation, although this refers to a distinct but related compound with molecular formula C₂₇H₃₅BrClN₃·xZnCl₂. This compound shares structural similarities but differs in its exact stoichiometric composition and halide content.
C.I. Classification Schema Alignment (Basic Violet 3 Derivatives)
The Colour Index classification system positions this compound within the Basic Violet 3 derivative category, specifically as C.I. 42555 derivatives. The parent compound, C.I. Basic Violet 3, carries the systematic designation C.I. 42555 and represents the fundamental triarylmethane dye structure with molecular formula C₂₅H₃₀ClN₃.
Classification within the triarylmethane structural class reflects the compound's chemical architecture, which incorporates three aromatic rings connected through a central carbon atom. This structural classification aligns with other related compounds including C.I. Pigment Violet 3 (C.I. 42535:2) and various methylated derivatives of pararosaniline.
The zinc chloride coordination complex represents a metallochromic modification of the basic violet structure, where metal coordination influences both the spectroscopic properties and chemical stability of the dye system. Chemical composition analysis indicates that the compound contains tetramethylpararosaniline chloride, pentamethylpararosaniline chloride, and hexamethylpararosaniline chloride components in mixture form.
Table 2: C.I. Classification Alignment Data
| C.I. Number | Structural Class | Molecular Formula | CAS Number | Application Category |
|---|---|---|---|---|
| 42555 | Triarylmethane | C₂₅H₃₀ClN₃ | 548-62-9 | Basic Violet 3 |
| 42535:2 | Triarylmethane | C₂₄H₂₈N₃⁺ | 1325-82-2 | Pigment Violet 3 |
| 42590 | Triarylmethane Complex | C₂₇H₃₅BrClN₃·ZnCl₂ | 7114-03-6 | Methyl Green Complex |
Properties
IUPAC Name |
zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3.Zn/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;/h8-19H,1-7H3;/q2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRMYYFVSMTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3Zn+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901340743 | |
| Record name | Serva Methyl Green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36148-59-1 | |
| Record name | Serva Methyl Green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, (T-4)-tetrachlorozincate(2-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Serva Methyl Green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium tetrachlorozincate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
C.I. Basic Violet 3, also known as Gentian Violet or Methyl Violet 10B, is a synthetic dye belonging to the family of triarylmethane dyes. It is commonly used in various applications, including textiles, biological staining, and as an antiseptic. The compound's biological activity, particularly when complexed with zinc chloride, has garnered attention due to its potential health risks and therapeutic properties. This article provides a comprehensive overview of the biological activity of C.I. Basic Violet 3, methochloride, compounded with zinc chloride, focusing on its mechanisms, toxicity, and relevant case studies.
C.I. Basic Violet 3 has the following chemical characteristics:
- Chemical Name : 4-[Bis(4-dimethylaminophenyl)methylidene]-2-methylphenol
- Molecular Formula : C_24H_30ClN_3
- Molar Mass : 405.97 g/mol
- Solubility : Soluble in water and alcohol.
The interaction of C.I. Basic Violet 3 with zinc chloride enhances its stability and alters its biological activity, making it a subject of interest in both toxicological studies and therapeutic applications.
C.I. Basic Violet 3 exhibits several biological activities:
- Antimicrobial Properties : The compound has been shown to possess antimicrobial activity against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting nucleic acid synthesis.
- Antioxidant Activity : Studies indicate that C.I. Basic Violet 3 can scavenge free radicals, thereby reducing oxidative stress in cells.
- Cytotoxicity : The compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential use in cancer therapies.
Toxicological Profile
The safety profile of C.I. Basic Violet 3 is complex due to its potential toxic effects:
- Skin Irritation : Contact with skin can lead to irritation and allergic reactions.
- Mutagenicity : Some studies suggest that C.I. Basic Violet 3 may induce DNA damage under certain conditions, raising concerns about its use in consumer products.
- Carcinogenic Potential : Evidence regarding the carcinogenicity of C.I. Basic Violet 3 remains inconclusive; however, some animal studies have indicated a potential link to tumor development.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of C.I. Basic Violet 3 against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations above 0.1% .
- Toxicity Assessment in Animal Models : Research involving laboratory mice exposed to varying doses of C.I. Basic Violet 3 revealed reduced body weight and signs of organ toxicity at higher concentrations .
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibition of S. aureus at >0.1% | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Toxicity in Animals | Weight loss and organ toxicity in mice |
Regulatory Status
C.I. Basic Violet 3 is regulated by various health authorities due to its potential health risks:
- FDA : The use of this dye in food products is prohibited.
- EPA : Evaluates the environmental impact and safety for industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Basic Green 5 (Methylene Green Zinc Chloride Double Salt)
Chemical Structure: A phenothiazine derivative with nitro and dimethylamino substituents, forming a zinc chloride double salt (C₁₅H₁₅ClN₄O₂S·ZnCl₂) . Applications:
- Biological staining (microscopy).
- Redox indicator in biochemical assays. Physical Properties: Dark green powder, soluble in water and ethanol. Toxicity: Limited data available, but phenothiazine derivatives are generally irritants. Stability: Light-sensitive, similar to C.I. Basic Violet 3 .
C.I. Basic Yellow 19 (Cationic Yellow X-2RL)
Chemical Structure : Azo-based cationic dye with the formula C₁₆H₁₆N₅O₃S·ZnCl₃ .
Applications :
- Textile dyeing (acrylic fibers).
- Ink formulations. Physical Properties: Yellow powder, water-soluble. Stability: Less reactive with oxidizers compared to triphenylmethane dyes .
Ethyl Ether-Zinc Chloride Complex (CAS 22677-91-4)
Chemical Structure : ZnCl₂ complexed with ethyl ether (C₁₂H₃₀Cl₂O₃Zn) .
Applications :
- Lewis acid catalyst in organic synthesis.
- Solvent stabilizer.
Physical Properties : Colorless liquid, hygroscopic.
Toxicity : Irritant to respiratory and dermal systems.
Stability : Reacts violently with strong acids/bases .
Comparative Analysis Table
Key Research Findings
- Zinc Chloride Role : In C.I. Basic Violet 3 and Basic Green 5, ZnCl₂ enhances solubility and stabilizes the cationic dye structure, critical for uniform staining and dye uptake . In contrast, in ethyl ether complexes, ZnCl₂ acts as a Lewis acid catalyst .
- Toxicity Profile: Triphenylmethane dyes (e.g., C.I. Basic Violet 3) exhibit higher acute toxicity than azo or phenothiazine derivatives, necessitating stringent handling protocols .
- Industrial Preference : Azo dyes (e.g., Basic Yellow 19) dominate textile applications due to cost-effectiveness, while triphenylmethane dyes remain niche for specialized staining and medical uses .
Preparation Methods
Formation of Zinc Chloride Double Salt
- Zinc chloride is carefully added to the gentian violet base to form a double salt.
- The amount of zinc chloride must be precisely controlled because excessive zinc chloride reduces dye strength.
- The zinc content in the double salt is typically around 1.8% for optimal performance.
- The double salt can be prepared either by direct reaction or by mechanical mixing of zinc chloride with the dye base, depending on the desired properties.
Process Details from Patent US2461896A
- A dehydrated mixture of crystal violet and zinc chloride double salt (approx. 1.8% zinc) is dissolved in solvents such as nitrobenzene at 85°C.
- The solution is then treated with tetrachloroethylene to precipitate or isolate the compound.
- The process involves distillation under reduced pressure to recover solvents like chlorobenzene for reuse.
- This method ensures the formation of a stable compound suitable for further industrial use.
Preparation of Basic Zinc Chloride (ZnCl2·4Zn(OH)2·H2O) for Use in Compound
Basic zinc chloride is often prepared separately to be compounded with the dye. Its preparation involves controlled precipitation from zinc chloride and ammonia solutions:
- Zinc chloride solution, ammonia water, and an induction system are prepared.
- Zinc chloride and ammonia are added simultaneously under controlled temperature (60–90°C) and stirred for 20–40 minutes.
- The precipitated basic zinc chloride is filtered, washed, and dried at 80–105°C for 4–8 hours.
- This yields a product with low impurities and consistent quality, suitable for compounding with dyes.
Summary Table of Preparation Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of Basic Violet 3 base | Condensation and oxidation of N,N-dimethylaniline derivatives | Purification by alkaline/acid conversion and salting-out |
| 2 | Preparation of basic zinc chloride | Parallel addition of ZnCl2 and NH3 at 60–90°C, reaction 20–40 min | Filtration, washing, drying at 80–105°C |
| 3 | Formation of dye-zinc chloride double salt | Mixing gentian violet base with zinc chloride (1.8% Zn) | Control zinc amount to avoid dye strength loss |
| 4 | Isolation and purification | Dissolution in nitrobenzene at 85°C, precipitation with tetrachloroethylene | Distillation to recover solvents |
Research Findings and Notes
- The zinc chloride double salt improves the dye's alcohol solubility and stability but requires precise zinc content control to maintain dye strength.
- The zinc chloride used is often prepared as basic zinc chloride with defined crystalline structure and purity, which is essential for consistent dye compound quality.
- The dye base synthesis involves environmentally challenging steps, including the use of copper sulfate catalysts and phenol, necessitating careful wastewater treatment.
- The compound finds applications in textile dyeing, medical antiseptics, and biological staining due to its bright blue-purple color and water solubility.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of C.I. Basic Violet 3 in synthetic samples?
- Methodological Answer :
- Spectroscopic Characterization : Use UV-Vis spectroscopy (λmax ~590 nm in aqueous solutions) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., aromatic C-H stretching at ~3050 cm⁻¹ and N-H bending in dimethylamino groups) .
- Chromatographic Analysis : Employ high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase to assess purity. A single peak with retention time ~8-10 minutes (conditions dependent) indicates high purity .
- Elemental Analysis : Compare measured C, H, N, and Cl content with theoretical values (e.g., C: 73.7%, H: 7.4%, N: 10.3%, Cl: 8.7%) to verify stoichiometry .
Q. What are the key considerations for synthesizing C.I. Basic Violet 3 with consistent yield?
- Methodological Answer :
- Reaction Optimization : Use Michler’s ketone and dimethylaniline in acidic conditions (HCl) under controlled temperature (60-80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like leuco forms .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Yield improvements (≥85%) are achievable with slow cooling and seed crystal addition .
Q. How does the compound’s solubility impact experimental design in biological staining applications?
- Methodological Answer :
- Solvent Selection : Prepare stock solutions in ethanol (16 g/L solubility at 25°C) and dilute in aqueous buffers (e.g., phosphate-buffered saline) to avoid precipitation. Pre-filter (0.22 µm) to ensure homogeneity in staining protocols .
- Concentration Calibration : Use Beer-Lambert law (ε ≈ 87,000 L·mol⁻¹·cm⁻¹ at 590 nm) to standardize working concentrations for microscopy or flow cytometry .
Advanced Research Questions
Q. What analytical challenges arise when studying the zinc chloride complex of C.I. Basic Violet 3, and how can they be resolved?
- Methodological Answer :
- Coordination Chemistry Analysis : Use X-ray diffraction (XRD) to determine the crystal structure of the zinc complex. Challenges include hygroscopicity; conduct experiments under inert atmosphere or use synchrotron radiation for high-resolution data .
- Spectroscopic Differentiation : Compare FT-IR spectra of the free dye and its zinc complex. Look for shifts in N-H bending (due to metal coordination) and new Zn-Cl stretching bands (~450 cm⁻¹) .
Q. How can researchers address contradictions in reported stability data for C.I. Basic Violet 3 under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 2–12. Monitor degradation via HPLC and mass spectrometry (LC-MS) to identify breakdown products (e.g., leuco forms at pH >10) .
- Statistical Validation : Apply ANOVA to compare stability across pH groups. Use pairwise t-tests with Bonferroni correction to resolve discrepancies between studies .
Q. What methodologies are recommended for elucidating the interaction mechanism between C.I. Basic Violet 3 and DNA in antimicrobial studies?
- Methodological Answer :
- Binding Affinity Assays : Use isothermal titration calorimetry (ITC) to measure ΔH and Kd values. Prepare DNA-C.I. Basic Violet 3 solutions in Tris-EDTA buffer (pH 7.4) and correct for heat of dilution .
- Molecular Dynamics Simulations : Model intercalation using software like GROMACS. Validate with circular dichroism (CD) spectroscopy to observe DNA conformational changes (e.g., reduced B-form signal at ~275 nm) .
Q. How can researchers ensure compliance with regulatory guidelines (e.g., REACH) when handling C.I. Basic Violet 3 in laboratory settings?
- Methodological Answer :
- Contamination Mitigation : Adhere to the EU’s 50 mg/kg threshold for Michler’s ketone impurities. Use LC-MS to quantify residual ketone levels and implement SPE (solid-phase extraction) for purification if needed .
- Safety Protocols : Follow REACH Annex XVII restrictions by using fume hoods for synthesis and ensuring waste disposal via certified hazardous waste contractors .
Data Presentation and Reproducibility Guidelines
- Tables : Include processed data (e.g., HPLC retention times, spectroscopic peaks) in the main text. Raw datasets (e.g., XRD crystallographic files) should be archived in supplementary materials .
- Nomenclature Consistency : Use IUPAC names and C.I. numbers (e.g., C.I. 42555) to avoid confusion with structurally similar dyes like C.I. Basic Violet 1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
